2-(Trifluoromethyl)morpholine
Overview
Description
2-(Trifluoromethyl)morpholine is a fluorinated heterocyclic organic compound characterized by the presence of a trifluoromethyl group attached to the second position of a morpholine ring. This compound is of interest in various fields of chemistry due to its unique structural and chemical properties.
Synthetic Routes and Reaction Conditions:
Direct Fluorination: One common method involves the direct fluorination of morpholine using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Nucleophilic Substitution: Another approach is the nucleophilic substitution of a suitable precursor, such as 2-chloromorpholine, with a trifluoromethyl anion source.
Industrial Production Methods: The industrial production of this compound typically involves large-scale fluorination reactions under controlled conditions to ensure safety and yield optimization. The choice of method depends on factors such as cost, availability of starting materials, and desired purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the trifluoromethyl group to a less fluorinated state.
Substitution: Nucleophilic substitution reactions are common, where the trifluoromethyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as alkyl halides, amines, and alcohols are used in substitution reactions.
Major Products Formed:
Oxidation Products: Various carboxylic acids, ketones, and aldehydes.
Reduction Products: Less fluorinated morpholines and other derivatives.
Substitution Products: A wide range of functionalized morpholines.
Mechanism of Action
Target of Action
Morpholine derivatives have been found to have a wide variety of pharmacological activities
Mode of Action
Morpholine derivatives are known to interact with various targets, leading to changes in cellular processes . The specific interactions of 2-(Trifluoromethyl)morpholine with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Organofluorine compounds, such as this compound, are known to interact with many enzymes, affecting various biochemical pathways
Pharmacokinetics
The compound’s molecular weight is 19158 , which may influence its bioavailability
Action Environment
Organofluorine compounds are generally stable and environmentally benign
Biochemical Analysis
Biochemical Properties
2-(Trifluoromethyl)morpholine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been used as a reactant in the preparation of derivatives that act as allosteric modulators of metabotropic glutamate receptor 2 (mGluR2), which are potential treatments for neurological and psychiatric disorders . The nature of these interactions often involves the modulation of enzyme activity, either through inhibition or activation, depending on the specific biochemical context.
Cellular Effects
The effects of this compound on cellular processes are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to affect the activity of certain signaling pathways by interacting with key proteins involved in these processes. This can lead to changes in gene expression patterns and alterations in cellular metabolism, ultimately impacting cell function and behavior .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding interaction often involves the trifluoromethyl group, which can form strong interactions with target molecules. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its long-term effects on cellular function can vary. In vitro and in vivo studies have indicated that prolonged exposure to the compound can lead to changes in cellular behavior and function, highlighting the importance of monitoring its temporal effects .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or influencing cellular signaling pathways. At higher doses, toxic or adverse effects can occur. Studies have shown that there is a threshold beyond which the compound’s effects become detrimental, leading to potential toxicity and adverse reactions in animal models .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and transformation within the body. These interactions can affect metabolic flux and alter metabolite levels, influencing the overall metabolic profile of the organism. The compound’s involvement in these pathways underscores its potential impact on metabolic processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding the transport mechanisms is crucial for predicting the compound’s distribution and its potential effects on cellular function .
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. These localization patterns are essential for understanding how the compound exerts its effects at the subcellular level and how it interacts with other biomolecules within the cell .
Scientific Research Applications
2-(Trifluoromethyl)morpholine is utilized in several scientific research areas:
Chemistry: It serves as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Industry: It is employed in the production of agrochemicals and specialty chemicals.
Comparison with Similar Compounds
2-(Trifluoromethyl)morpholine is unique due to its trifluoromethyl group, which imparts distinct chemical properties compared to other morpholines. Similar compounds include:
Morpholine: The parent compound without fluorination.
3-(Trifluoromethyl)morpholine: A structural isomer with the trifluoromethyl group at a different position.
4-(Trifluoromethyl)morpholine: Another isomer with the trifluoromethyl group at the fourth position.
Properties
IUPAC Name |
2-(trifluoromethyl)morpholine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F3NO/c6-5(7,8)4-3-9-1-2-10-4/h4,9H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVAZCYUQNNFOKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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